

Stability and storage conditions for 1-Cyclohexeneboronic acid pinacol ester

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Compound of Interest

Compound Name: *1-Cyclohexeneboronic acid
pinacol ester*

Cat. No.: *B117284*

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An In-depth Technical Guide to the Stability and Storage of **1-Cyclohexeneboronic Acid Pinacol Ester**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for **1-Cyclohexeneboronic acid pinacol ester** (CAS: 141091-37-4). Understanding the stability profile of this versatile reagent is critical for ensuring its integrity and performance in synthetic applications, particularly in drug discovery and development where reproducibility and purity are paramount. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of **1-Cyclohexeneboronic acid pinacol ester**. As a compound sensitive to environmental factors, adherence to the following guidelines is crucial.

General Handling:

- Work in a well-ventilated area, preferably within a chemical fume hood.

- Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Prevent inhalation of any vapors.
- Keep the compound away from sources of ignition.

Storage Conditions: **1-Cyclohexeneboronic acid pinacol ester** is known to be sensitive to moisture.^[1] Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent hydrolysis.

Parameter	Recommended Condition
Temperature	2-8°C for long-term storage of the neat compound. ^{[2][3][4][5]}
Atmosphere	Store under an inert gas (e.g., Argon, Nitrogen). ^[3]
Container	Tightly closed container. ^[3]
Stock Solutions	-20°C for up to 1 month; -80°C for up to 6 months. ^[6]

Principal Degradation Pathways

The stability of **1-Cyclohexeneboronic acid pinacol ester** is primarily influenced by its susceptibility to hydrolysis, oxidation, and protodeboronation. The pinacol group provides significant protection to the boronic acid moiety, enhancing its stability compared to the free boronic acid.^[7] However, degradation can still occur under certain conditions.

Hydrolysis

Hydrolysis is the most common degradation pathway for boronic acid pinacol esters.^[6] In the presence of water, the ester can revert to 1-cyclohexeneboronic acid and pinacol. This reaction is reversible and can be catalyzed by both acidic and basic conditions. The stability of boronic esters to hydrolysis is a critical consideration, especially during aqueous workups, chromatographic purification, and in biological media.^{[8][9]}

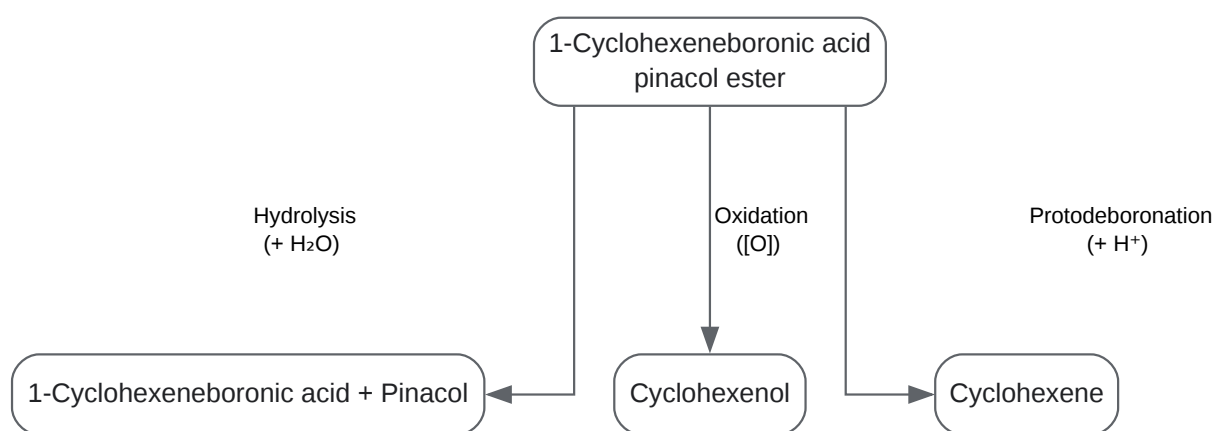
Oxidation

The carbon-boron bond is susceptible to oxidative cleavage.^{[10][11]} In the presence of oxidizing agents, **1-Cyclohexeneboronic acid pinacol ester** can be converted to cyclohexenol. Additionally, the double bond within the cyclohexene ring presents another potential site for oxidation, which could lead to byproducts such as epoxides under certain conditions.

Protodeboronation

Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclohexene. This is a known undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids and can be influenced by the reaction conditions.^[12]

Below is a diagram illustrating the primary degradation pathways.



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Primary degradation pathways for **1-Cyclohexeneboronic acid pinacol ester**.

Stability Data

While specific quantitative kinetic data for the degradation of **1-Cyclohexeneboronic acid pinacol ester** is not readily available in the public domain, the following table summarizes its qualitative stability based on the general principles of boronic acid pinacol esters.

Table 1: Qualitative Stability of **1-Cyclohexeneboronic Acid Pinacol Ester**

Condition	Expected Stability	Notes
Acidic (pH < 4)	Low	Acid-catalyzed hydrolysis is a known degradation pathway for boronic esters.[6]
Neutral (pH 7)	Moderate	Slow hydrolysis can occur in the presence of water.
Basic (pH > 8)	Low to Moderate	Base-catalyzed hydrolysis occurs; this is often utilized in situ during Suzuki-Miyaura coupling reactions.[6]
Elevated Temp.	Moderate to Low	Increased temperatures can accelerate degradation, especially in the presence of moisture.
Presence of Air/O ₂	Moderate	Susceptible to oxidation over time.
Anhydrous/Inert	High	Stable for extended periods when protected from moisture and air.

For comparative purposes, the following table includes quantitative hydrolysis data for other boronic acid pinacol esters. Note: This data is for arylboronic esters and may not be directly representative of the stability of the alkenyl **1-Cyclohexeneboronic acid pinacol ester**.

Table 2: Hydrolysis Data for Various Phenylboronic Pinacol Esters

Compound	Conditions	Observation	Method
Phenylboronic acid pinacol ester	Water	~50% hydrolysis after 120 minutes	HPLC
4-Methoxyphenylboronic acid pinacol ester	Water	~20% hydrolysis after 120 minutes	HPLC
4-Chlorophenylboronic acid pinacol ester	Water	~60% hydrolysis after 120 minutes	HPLC
Phenylboronic acid pinacol ester	50 mM Sodium Phosphate Buffer (pH 7.4)	>95% hydrolysis within 10 minutes	HPLC
4-Methoxyphenylboronic acid pinacol ester	50 mM Sodium Phosphate Buffer (pH 7.4)	~80% hydrolysis within 10 minutes	HPLC
4-Chlorophenylboronic acid pinacol ester	50 mM Sodium Phosphate Buffer (pH 7.4)	>95% hydrolysis within 10 minutes	HPLC

(Data adapted from studies on phenylboronic pinacol esters, which show pH and substituent effects on hydrolysis rates.

[\[13\]](#)[\[14\]](#)[\[15\]](#))

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of **1-Cyclohexeneboronic acid pinacol ester**, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool for monitoring the degradation of the ester to its more polar boronic acid counterpart. However, on-column hydrolysis can be a significant challenge.^{[9][12][16]} The following protocol incorporates strategies to minimize this artifact.

Objective: To quantify the percentage of **1-Cyclohexeneboronic acid pinacol ester** and its primary hydrolytic degradant, 1-cyclohexeneboronic acid, over time under specific storage conditions.

Methodology:

- **Sample Preparation:**
 - Prepare a stock solution of the ester at a known concentration (e.g., 1 mg/mL) in an aprotic, non-aqueous solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis.^[6]
 - For the stability study, aliquot the stock solution into several vials. For aqueous stability, add a specific volume of water or buffer to achieve the desired conditions.
 - Store the vials under the desired temperature and light conditions. At specified time points, withdraw an aliquot for analysis.
- **Chromatographic System:**
 - **HPLC System:** A system equipped with a UV detector.
 - **Column:** A column with low silanol activity is crucial to minimize on-column hydrolysis. A Waters XTerra MS C18 column (or equivalent) is recommended.^{[9][12][16]}
 - **Mobile Phase A:** Water
 - **Mobile Phase B:** Acetonitrile

- Gradient: A suitable gradient to resolve the nonpolar ester from the more polar boronic acid (e.g., start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B).
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled at a lower temperature (e.g., 15°C) to potentially reduce on-column degradation.[6]
- Detection: UV at a wavelength where both the ester and the acid have reasonable absorbance (e.g., 220 nm).
- Analysis:
 - Inject the samples at each time point.
 - Identify the peaks for **1-Cyclohexeneboronic acid pinacol ester** and 1-cyclohexeneboronic acid based on retention times (the ester will have a longer retention time).
 - Calculate the percentage of the ester remaining at each time point using the peak areas.
 - % Ester Remaining = $(\text{Area}_{\text{ester}} / (\text{Area}_{\text{ester}} + \text{Area}_{\text{acid}})) * 100$

Stability Assessment by ¹H NMR Spectroscopy

¹H NMR provides a direct method to monitor the hydrolysis of the ester in solution.[6]

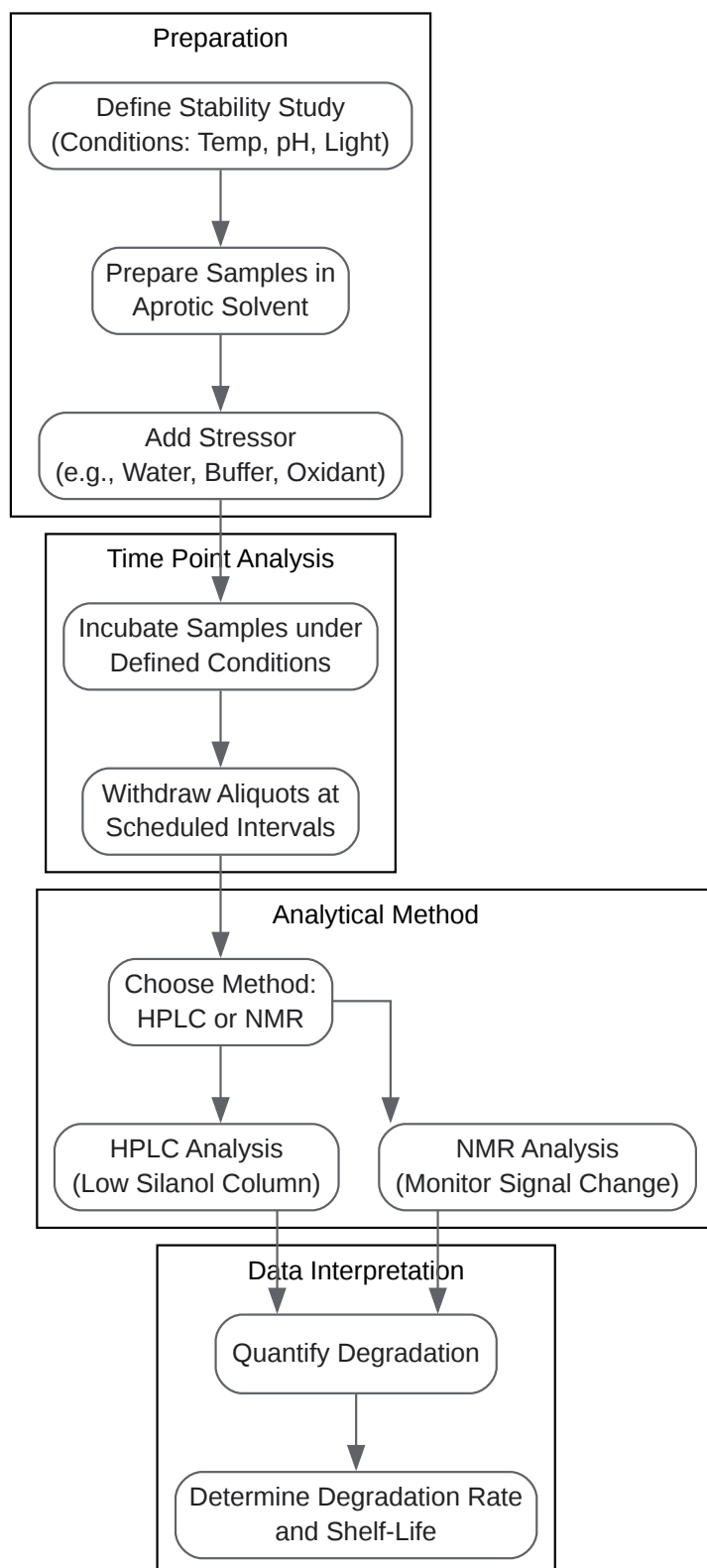
Objective: To observe the conversion of the pinacol ester to the boronic acid and pinacol in a deuterated solvent mixture.

Methodology:

- Sample Preparation:
 - Dissolve a precise amount (e.g., 5-10 mg) of **1-Cyclohexeneboronic acid pinacol ester** in a deuterated aprotic solvent (e.g., 500 µL of DMSO-d₆ or CD₃CN) in an NMR tube.

- Acquire an initial ^1H NMR spectrum ($t=0$).
- Initiation of Hydrolysis:
 - Add a specific volume of D_2O to the NMR tube to initiate hydrolysis (e.g., add 50 μL to create a 10% D_2O mixture).
- Data Acquisition:
 - Immediately acquire subsequent ^1H NMR spectra at regular intervals (e.g., every 15 minutes, then hourly, etc.) to monitor the progress of the reaction.
- Analysis:
 - Monitor the decrease in the integral of a characteristic proton signal of the pinacol ester (e.g., the singlet for the methyl groups of the pinacol moiety around 1.3 ppm).
 - Concurrently, monitor the increase in the integral of the signal corresponding to the free pinacol.
 - Calculate the percentage of hydrolysis at each time point by comparing the integrals of the signals for the ester-bound pinacol and the free pinacol.

The following diagram outlines a general workflow for stability testing.



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General experimental workflow for stability assessment.

Conclusion

1-Cyclohexeneboronic acid pinacol ester is a valuable synthetic intermediate whose stability is crucial for its effective use. The primary degradation pathways are hydrolysis, oxidation, and protodeboronation. To ensure the integrity of the compound, it is imperative to store it under refrigerated (2-8°C), dry, and inert conditions. For quantitative stability studies, HPLC and NMR are effective analytical techniques, provided that appropriate experimental controls are in place to prevent analytical artifacts, such as on-column hydrolysis. By understanding and controlling these factors, researchers can confidently employ this reagent in their synthetic endeavors.

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